
(S)-5,8-Dimethylchroman-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5,8-Dimethylchroman-4-amine is a chiral organic compound belonging to the chroman family Chromans are known for their diverse biological activities and are often found in natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5,8-Dimethylchroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Methylation: Introduction of methyl groups at the 5 and 8 positions of the chroman ring.
Amination: Introduction of an amine group at the 4 position, often through reductive amination or nucleophilic substitution.
Chiral Resolution: Separation of the (S)-enantiomer from the racemic mixture using chiral chromatography or enzymatic resolution.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions, and advanced purification techniques are employed to isolate the desired enantiomer.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Secondary amines, tertiary amines.
Substitution Products: Alkylated or acylated amines.
Applications De Recherche Scientifique
(S)-5,8-Dimethylchroman-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antioxidant, and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-5,8-Dimethylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an antioxidant by scavenging free radicals or as an enzyme inhibitor by binding to the active site of the enzyme.
Comparaison Avec Des Composés Similaires
Chromans: Other chroman derivatives with different substituents.
Flavonoids: Structurally similar compounds with a chroman backbone.
Tocopherols: Vitamin E compounds with antioxidant properties.
Uniqueness: (S)-5,8-Dimethylchroman-4-amine is unique due to its specific substitution pattern and chiral nature, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with various molecular targets makes it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
(4S)-5,8-dimethyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO/c1-7-3-4-8(2)11-10(7)9(12)5-6-13-11/h3-4,9H,5-6,12H2,1-2H3/t9-/m0/s1 |
Clé InChI |
WZWLBFFVAANRJP-VIFPVBQESA-N |
SMILES isomérique |
CC1=C2[C@H](CCOC2=C(C=C1)C)N |
SMILES canonique |
CC1=C2C(CCOC2=C(C=C1)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-bromophenyl)methyl]-4-fluoro-N-methylbenzene-1-sulfonamide](/img/structure/B15312198.png)
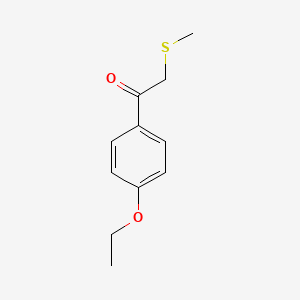
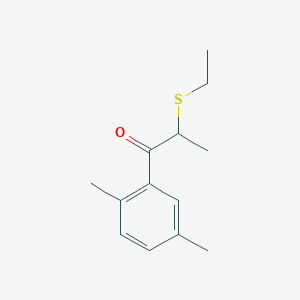

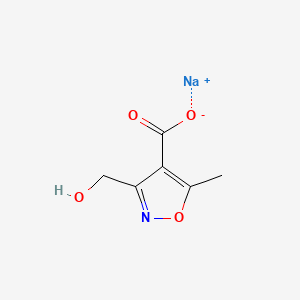
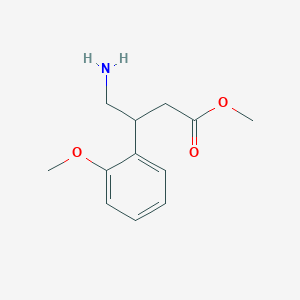
![4-{[1-(Bromomethyl)cyclopropyl]methyl}morpholinehydrobromide](/img/structure/B15312257.png)

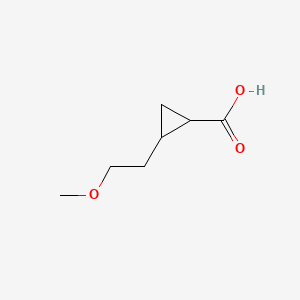

![tert-Butyl (((3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride](/img/structure/B15312276.png)

![[3-(Oxane-2-amido)phenyl]boronic acid](/img/structure/B15312289.png)
